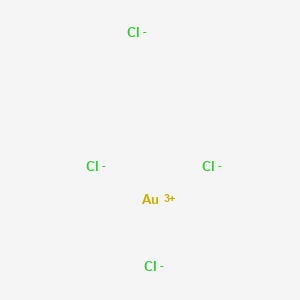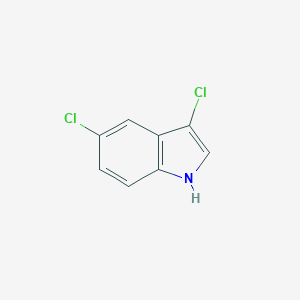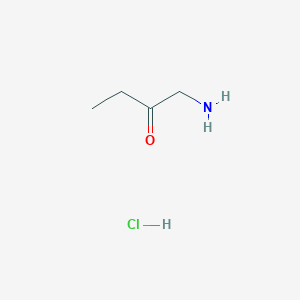
Tetrachloroaurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrachloroaurate is an inorganic compound with the chemical formula AuCl₄⁻. It is a gold complex ion where gold is in the +3 oxidation state. This compound is typically encountered in the form of its salts, such as sodium this compound or potassium this compound. This compound is known for its vibrant orange-yellow color and is widely used in various chemical processes and research applications.
准备方法
Synthetic Routes and Reaction Conditions: Tetrachloroaurate can be synthesized by dissolving gold in aqua regia, a mixture of concentrated hydrochloric acid and nitric acid. The resulting solution contains tetrachloroauric acid, which can be neutralized with a base such as sodium hydroxide or potassium hydroxide to form sodium this compound or potassium this compound, respectively.
Industrial Production Methods: In industrial settings, this compound is often produced by the direct chlorination of gold in the presence of hydrochloric acid. This method is efficient and yields high-purity this compound suitable for various applications.
Types of Reactions:
Reduction: this compound undergoes reduction reactions where it is reduced to metallic gold. Common reducing agents include sodium borohydride, hydroxylamine, and ascorbic acid.
Substitution: this compound can participate in ligand exchange reactions where the chloride ligands are replaced by other ligands such as cyanide or thiolate groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride in aqueous solution is a common reagent for reducing this compound to gold nanoparticles.
Substitution: Cyanide ions in an aqueous solution can replace chloride ions in this compound to form gold cyanide complexes.
Major Products:
Reduction: The major product of the reduction of this compound is metallic gold, often in the form of nanoparticles.
Substitution: The substitution reactions yield various gold complexes depending on the ligands used.
科学研究应用
Tetrachloroaurate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles, which are utilized in catalysis, electronics, and materials science.
Biology: Gold nanoparticles derived from this compound are used in biological imaging and diagnostics due to their unique optical properties.
Medicine: this compound is explored for its potential in drug delivery systems and cancer therapy.
Industry: It is used in electroplating and as a catalyst in various chemical reactions.
作用机制
The mechanism by which tetrachloroaurate exerts its effects depends on the specific application. In reduction reactions, this compound accepts electrons from reducing agents, leading to the formation of metallic gold. In biological systems, gold nanoparticles derived from this compound can interact with cellular components, facilitating imaging or therapeutic effects.
相似化合物的比较
Chloroauric Acid (H[AuCl₄]): Similar to tetrachloroaurate, chloroauric acid is a gold complex with chloride ligands. It is often used interchangeably with this compound in various applications.
Sodium this compound (Na[AuCl₄]): This is a specific salt form of this compound and is commonly used in research and industrial applications.
Uniqueness: this compound is unique due to its stability and versatility in forming various gold complexes. Its ability to be easily reduced to metallic gold makes it a valuable compound in the synthesis of gold nanoparticles.
属性
IUPAC Name |
tetrachlorogold(1-) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLSFRRYNGEBEJ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Au-](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14337-12-3 |
Source


|
| Record name | Tetrachloroaurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14337-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














